molecular formula C16H13N3O3 B12905476 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone CAS No. 66819-07-6

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone

Cat. No.: B12905476
CAS No.: 66819-07-6
M. Wt: 295.29 g/mol
InChI Key: BYJAUVOJFXCKPY-UHFFFAOYSA-N
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Description

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is a synthetic organic compound that features both phenolic and triazole functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.

    Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Introduction of the Ethanone Moiety: This can be done through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated phenolic derivatives.

Scientific Research Applications

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The phenolic groups may also contribute to antioxidant properties.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dihydroxyphenyl)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone
  • 1-(2,4-Dihydroxyphenyl)-2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethanone

Uniqueness

1-(2,4-Dihydroxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone is unique due to the presence of both phenolic and triazole groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

66819-07-6

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(4-phenyl-1,2,4-triazol-3-yl)ethanone

InChI

InChI=1S/C16H13N3O3/c20-12-6-7-13(14(21)8-12)15(22)9-16-18-17-10-19(16)11-4-2-1-3-5-11/h1-8,10,20-21H,9H2

InChI Key

BYJAUVOJFXCKPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CC(=O)C3=C(C=C(C=C3)O)O

Origin of Product

United States

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